molecular formula C23H28N4O3 B4418112 1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B4418112
M. Wt: 408.5 g/mol
InChI Key: VRXCGJXVMWUMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyridinylpiperazines These compounds are characterized by a pyridine ring linked to a piperazine ring, which is further connected to a pyrrolidine-2,5-dione structure

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione involves multiple steps. The general synthetic route includes the following steps:

    Formation of the pyridinylpiperazine intermediate: This step involves the reaction of 2-(pyridin-2-yl)ethylamine with piperazine under appropriate conditions to form the pyridinylpiperazine intermediate.

    Introduction of the ethoxyphenyl group: The intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base to introduce the ethoxyphenyl group.

    Cyclization to form pyrrolidine-2,5-dione: The final step involves the cyclization of the intermediate to form the pyrrolidine-2,5-dione structure.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: It is used in studies investigating the interactions between small molecules and biological targets, such as receptors and enzymes.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione can be compared with other pyridinylpiperazine compounds, such as:

    1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)piperazine: This compound has a similar pyridinylpiperazine structure but differs in the substituents on the piperazine ring.

    1-Acetyl-4-(4-{4-[(2-Ethoxyphenyl)Thio]-3-Nitrophenyl}Pyridin-2-Yl)piperazine: This compound also contains a pyridinylpiperazine skeleton but has different functional groups attached.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-2-30-20-8-6-19(7-9-20)27-22(28)17-21(23(27)29)26-15-13-25(14-16-26)12-10-18-5-3-4-11-24-18/h3-9,11,21H,2,10,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXCGJXVMWUMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 4
1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 5
1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.